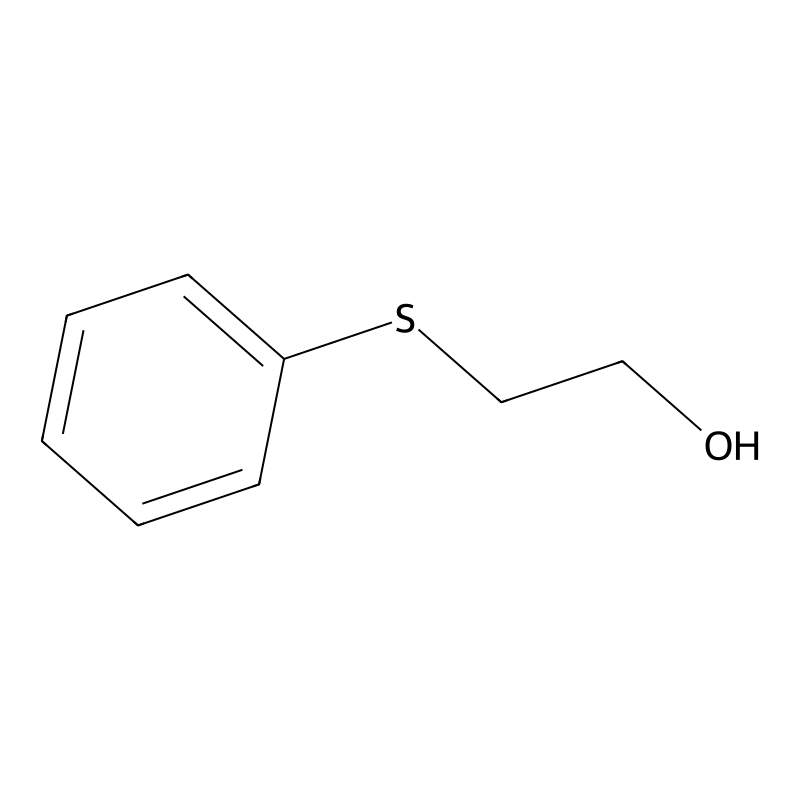

2-(Phenylthio)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Indole

Scientific Field: Organic Chemistry

Application Summary: 2-(Phenylthio)ethanol is used in the synthesis of indole.

Results or Outcomes: The outcome of this application is the production of indole, a heterocyclic compound that is prevalent in many natural products and drugs.

Synthesis of Benzofuran

Application Summary: 2-(Phenylthio)ethanol is used in the synthesis of benzofuran.

Results or Outcomes: The outcome of this application is the production of benzofuran, a heterocyclic compound that is prevalent in many natural products and drugs.

Synthesis of Benzothiophene

Application Summary: 2-(Phenylthio)ethanol is used in the synthesis of benzothiophene.

Results or Outcomes: The outcome of this application is the production of benzothiophene, a heterocyclic compound that is used in the synthesis of various biologically active compounds.

Temporary Masking of Thymine Residue

Scientific Field: Biochemistry

Application Summary: 2-(Phenylthio)ethanol is used for temporary masking of the thymine residue during the synthesis of sugar modified thymidine derivatives.

Results or Outcomes: The outcome of this application is the production of sugar modified thymidine derivatives.

Preparation of 4-[2-(Phenylthio)ethoxy]phthalonitrile

Application Summary: 2-(Phenylthio)ethanol is used in the preparation of 4-[2-(phenylthio)ethoxy]phthalonitrile.

Results or Outcomes: The outcome of this application is the production of 4-[2-(phenylthio)ethoxy]phthalonitrile, a precursor to phthalocyanines.

Antiseptic and Disinfectant

Scientific Field: Medicine

Application Summary: 2-(Phenylthio)ethanol is used as an antiseptic and disinfectant. Disinfectants are substances that are applied to non-living objects to destroy microorganisms that are living on the objects.

Results or Outcomes: The outcome of this application is the reduction of the possibility of infection, sepsis, or putrefaction when applied to living tissue/skin, and the destruction of microorganisms when applied to non-living objects.

2-(Phenylthio)ethanol, with the chemical formula C₈H₁₀OS and a CAS number of 699-12-7, is an organosulfur compound characterized by the presence of a phenylthio group attached to an ethanol backbone. This compound has a molecular weight of approximately 154.23 g/mol, a density of about 1.1 g/cm³, and a boiling point of 278.4 °C at 760 mmHg. It is primarily used in organic synthesis and has garnered attention for its unique chemical properties and biological activities .

- Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions, which can be utilized in synthetic pathways for more complex molecules.

- Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, making it useful for generating various derivatives.

- Radical Formation: Studies have shown that the radical cation of 2-(phenylthio)ethanol can be generated through reactions with one-electron oxidants, revealing its potential in redox chemistry .

Research indicates that 2-(Phenylthio)ethanol exhibits notable biological activities:

- Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, suggesting potential applications in health-related fields.

- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, although further research is required to confirm these effects and elucidate mechanisms .

Several methods have been developed for synthesizing 2-(Phenylthio)ethanol:

- Nucleophilic Substitution: This method involves the reaction of phenylthiol with ethylene oxide or other alkylating agents under basic conditions.

- Reduction Reactions: Reduction of corresponding thioesters or sulfoxides can yield 2-(phenylthio)ethanol.

- Catalytic Methods: Some studies have reported the synthesis using catalysts like aluminum phosphate to facilitate reactions involving 2-anilinoethanol and similar compounds .

2-(Phenylthio)ethanol finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of indole, benzofuran, and benzothiophene derivatives.

- Pharmaceutical Industry: Its biological properties make it a candidate for drug development, particularly in designing new antimicrobial agents.

- Chemical Research: It is utilized in studies exploring redox chemistry and radical formation .

Interaction studies of 2-(Phenylthio)ethanol with various reagents have revealed its reactivity profile:

- Electrophilic Interactions: The compound can interact with electrophiles due to the presence of both sulfur and hydroxyl functional groups.

- Radical Chemistry: The generation of radical cations has been studied extensively, indicating potential pathways for further reactions that could lead to novel compounds .

Several compounds share structural or functional similarities with 2-(Phenylthio)ethanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Mercaptoethanol | C₂H₆OS | Simple thiol with strong reducing properties |

| Phenethyl alcohol | C₈H₁₀O | Lacks sulfur; primarily used as a solvent |

| Thiophenol | C₆H₅SH | Aromatic thiol; more volatile than phenylthioethanol |

| 2-(Methylthio)ethanol | C₈H₁₀OS | Similar sulfur functionality but with a methyl group |

The presence of the phenylthio group in 2-(Phenylthio)ethanol distinguishes it from other thiols and alcohols, contributing to its unique reactivity and potential applications in organic synthesis and biological systems.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant